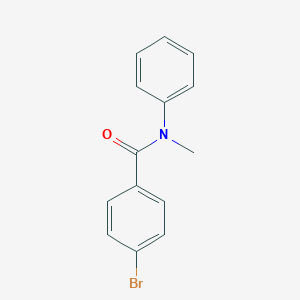![molecular formula C10H18N2O4 B262525 (2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid, also known as O-Pyrrolidinoethyl glycine (OPEG), is a synthetic compound that has been widely used in scientific research. It is a derivative of glycine, an amino acid that is found naturally in the body. OPEG has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug development.
Mecanismo De Acción
OPEG acts as a glycine transporter inhibitor and enhances the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By enhancing the activity of the NMDA receptor, OPEG can improve cognitive function and memory. OPEG has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
OPEG has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, OPEG has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. OPEG has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using OPEG in lab experiments is its specificity for the glycine transporter and the NMDA receptor. This allows researchers to study the effects of these targets without interference from other neurotransmitter systems. However, one limitation of using OPEG is its relatively low potency compared to other NMDA receptor modulators. This can make it difficult to achieve the desired effects at low concentrations.
Direcciones Futuras
There are several potential future directions for research on OPEG. One area of interest is the development of more potent derivatives of OPEG that can be used at lower concentrations. Another area of interest is the investigation of OPEG's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, OPEG's potential as a therapeutic agent for various neurological disorders warrants further investigation, particularly in animal models and clinical trials.
Métodos De Síntesis
OPEG can be synthesized through a multi-step process. The first step involves the reaction between N-(2-bromoethyl)pyrrolidine and glycine ethyl ester hydrochloride, which results in the formation of N-(2-(pyrrolidin-1-yl)ethyl)glycine ethyl ester. In the second step, this compound is hydrolyzed with sodium hydroxide to yield OPEG. The overall yield of this process is around 40%.
Aplicaciones Científicas De Investigación
OPEG has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in neuroscience, where OPEG has been shown to enhance the activity of the NMDA receptor, a key player in synaptic plasticity and learning and memory. OPEG has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Nombre del producto |
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid |
|---|---|
Fórmula molecular |
C10H18N2O4 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C10H18N2O4/c13-9(7-16-8-10(14)15)11-3-6-12-4-1-2-5-12/h1-8H2,(H,11,13)(H,14,15) |
Clave InChI |
XGRMRRYBOLOZQT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)COCC(=O)O |
SMILES canónico |
C1CC[NH+](C1)CCNC(=O)COCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)
![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)

![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)





